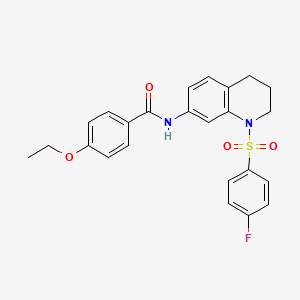

4-ethoxy-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-ethoxy-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzamide core, a tetrahydroquinoline ring, and a fluorophenyl sulfonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 4-ethoxybenzoic acid with 1-(4-fluorophenyl)sulfonyl-1,2,3,4-tetrahydroquinoline in the presence of coupling agents such as EDCI or DCC. The reaction is usually carried out in an organic solvent like dichloromethane or DMF, under mild to moderate temperatures .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be incorporated to make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

4-ethoxy-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline N-oxides.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Sulfide derivatives.

Substitution: Amino or thiol-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to 4-ethoxy-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide. For instance, derivatives with similar structures have been shown to inhibit specific kinases involved in cancer progression. A notable example includes analogs that demonstrated complete tumor stasis in xenograft models for gastric carcinoma .

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity against various pathogens. Compounds structurally similar to this compound were evaluated for their efficacy against bacterial strains and fungal pathogens affecting agricultural crops . These findings suggest potential applications in agricultural biotechnology.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes linked to metabolic diseases. For example, certain derivatives have shown promising results as α-glucosidase inhibitors. This suggests potential applications in managing diabetes through the modulation of carbohydrate metabolism .

Drug Delivery Systems

The unique properties of this compound make it suitable for incorporation into drug delivery systems. Its ability to form stable complexes with various biomolecules can enhance the solubility and bioavailability of poorly soluble drugs.

Photophysical Properties

Studies on related compounds indicate that the incorporation of such sulfonamide derivatives into polymer matrices can improve their photophysical properties. This opens avenues for their use in developing advanced materials with applications in optoelectronics and photonics.

Case Study 1: Anticancer Efficacy

A series of experiments were conducted using analogs of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation and induction of apoptosis in cancer cells. The mechanism was linked to the inhibition of specific signaling pathways involved in cell survival.

Case Study 2: Agricultural Applications

In a study focusing on agricultural pathogens, derivatives were tested against Xanthomonas axonopodis and Fusarium solani. The results showed significant reductions in pathogen growth rates when treated with these compounds, suggesting their potential as biopesticides .

Wirkmechanismus

The mechanism of action of 4-ethoxy-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The molecular pathways involved often include the inhibition of kinases or other signaling proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides

- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides

- 4-ethoxy-N-(4-fluorophenyl)benzenesulfonamide

Uniqueness

What sets 4-ethoxy-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide apart from similar compounds is its unique combination of structural features, which confer specific chemical reactivity and biological activity.

Biologische Aktivität

4-Ethoxy-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C23H23FN2O5S2

- Molecular Weight : 490.6 g/mol

- CAS Number : 1005294-03-0

Anticancer Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance:

- A related compound demonstrated complete tumor stasis in a Met-dependent gastric carcinoma xenograft model following oral administration .

- The compound's mechanism of action may involve the induction of apoptosis in cancer cells through both extrinsic and intrinsic signaling pathways .

Anticonvulsant Properties

Research has also explored the anticonvulsant activities of similar compounds. Some derivatives have shown moderate potency compared to established standards like diazepam . The specific activity of this compound in this regard remains to be fully elucidated.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have been suggested through studies on related sulfonamide derivatives. These compounds have shown the ability to reduce pro-inflammatory markers in various cell lines, indicating a possible therapeutic application in inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Kinase Inhibition : The compound may act as a selective inhibitor of certain kinases involved in cancer progression and inflammation.

- Induction of Apoptosis : By activating apoptotic pathways, it can lead to programmed cell death in malignant cells.

- Modulation of Immune Responses : It may influence cytokine release and immune cell activation, contributing to its anti-inflammatory properties.

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

4-ethoxy-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23FN2O4S/c1-2-31-21-11-6-18(7-12-21)24(28)26-20-10-5-17-4-3-15-27(23(17)16-20)32(29,30)22-13-8-19(25)9-14-22/h5-14,16H,2-4,15H2,1H3,(H,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFDIIIHLHQGAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.